molecular formula C17H18N2O6 B5688245 2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B5688245
M. Wt: 346.3 g/mol
InChI Key: KXFNDKXYXHPPNE-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features both phenoxy and acetamide functional groups

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-3-24-13-5-7-14(8-6-13)25-11-17(20)18-15-10-12(19(21)22)4-9-16(15)23-2/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFNDKXYXHPPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:

    Preparation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethoxyphenoxyacetic acid: This involves the reaction of 4-ethoxyphenol with chloroacetic acid in the presence of a base.

    Synthesis of 2-methoxy-5-nitroaniline: This can be prepared by nitration of 2-methoxyaniline using a mixture of nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves the coupling of 4-ethoxyphenoxyacetic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of 2-(4-ethoxyphenoxy)-N-(2-methoxy-5-aminophenyl)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used to study the effects of phenoxy and nitro groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and nitro groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This can lead to changes in the activity of the target, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(2-nitrophenyl)acetamide

Uniqueness

2-(4-ethoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the nitro group can result in unique properties that are not observed in similar compounds.

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